4-(4,5-Dichloro-1h-imidazol-1-yl)aniline

Fragment-Based Drug Discovery HSP90 Inhibition Crystallographic Fragment Screening

4-(4,5-Dichloro-1H-imidazol-1-yl)aniline (CAS 175201-62-4) is a validated HSP90α N-terminal domain fragment with a defined binding pose (PDB 7HBA, 2.15 Å). Its 4,5-dichloro substitution provides halogen bonding interactions within the ATP-binding pocket not possible with mono-halogenated or non-halogenated analogs. The para-aminophenyl group enables amide bond formation and derivatization. Available in research quantities with rigorous QC for reliable SAR studies, NHC ligand synthesis, and kinase/PARP inhibitor development.

Molecular Formula C9H7Cl2N3
Molecular Weight 228.07 g/mol
CAS No. 175201-62-4
Cat. No. B065695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,5-Dichloro-1h-imidazol-1-yl)aniline
CAS175201-62-4
Molecular FormulaC9H7Cl2N3
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N2C=NC(=C2Cl)Cl
InChIInChI=1S/C9H7Cl2N3/c10-8-9(11)14(5-13-8)7-3-1-6(12)2-4-7/h1-5H,12H2
InChIKeyBPNGSEJDRLWEPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,5-Dichloro-1H-imidazol-1-yl)aniline (CAS 175201-62-4) Fragment Molecule for HSP90-Targeted Drug Discovery


4-(4,5-Dichloro-1H-imidazol-1-yl)aniline (CAS 175201-62-4, molecular formula C₉H₇Cl₂N₃, molecular weight 228.08 g/mol) is a halogenated imidazole-aniline hybrid building block . It features a 4,5-dichloroimidazole ring directly N-linked to a para-aminophenyl group, yielding a rigid, electron-deficient aromatic scaffold . Crystallographic fragment screening has identified this compound as a validated ligand of the N-terminal ATP-binding domain of human heat shock protein 90 (HSP90α), with a defined binding pose and occupancy demonstrated at 2.15 Å resolution [1].

Why 4-(4,5-Dichloro-1H-imidazol-1-yl)aniline Cannot Be Replaced by Unsubstituted or Mono-Halogenated Imidazole Analogs


Simple substitution of 4-(4,5-Dichloro-1H-imidazol-1-yl)aniline with 4-(imidazol-1-yl)aniline (CAS 2221-00-3) or 4-(4-chloroimidazol-1-yl)aniline derivatives is not functionally equivalent. The presence of two electron-withdrawing chlorine atoms at the 4- and 5-positions of the imidazole ring substantially alters the electron density distribution, dipole moment, and molecular recognition properties compared to non-halogenated or mono-halogenated analogs . In the HSP90α crystal structure (PDB 7HBA), the 4,5-dichloro substitution pattern engages in specific halogen bonding and hydrophobic contacts within the ATP-binding pocket that would be absent or suboptimal with alternative substitution patterns, directly impacting binding pose and fragment-ligand efficiency [1]. Furthermore, physicochemical properties such as melting point (104-105°C for the target compound versus 143-147°C for 4-(imidazol-1-yl)aniline) and calculated lipophilicity differ sufficiently to affect solubility, crystallization behavior, and downstream synthetic compatibility .

Quantitative Differentiation Evidence for 4-(4,5-Dichloro-1H-imidazol-1-yl)aniline (CAS 175201-62-4) Against Closest Analogs


Crystallographically Validated HSP90α N-Terminal Domain Binding with Defined Occupancy (Fr13425 / A1AYO)

4-(4,5-Dichloro-1H-imidazol-1-yl)aniline (designated Fr13425 or A1AYO) was identified as a confirmed HSP90α N-terminal domain binder from a crystallographic screen of 800 structurally diverse fragments [1]. In contrast to 4-(imidazol-1-yl)aniline and other non-halogenated imidazole fragments, which were not reported as hits in this screen, the 4,5-dichloro substitution enabled specific binding to the ATP-binding pocket [2].

Fragment-Based Drug Discovery HSP90 Inhibition Crystallographic Fragment Screening

Physicochemical Differentiation: Melting Point and Thermal Stability

4-(4,5-Dichloro-1H-imidazol-1-yl)aniline exhibits a melting point of 104-105°C, which is approximately 40°C lower than the non-halogenated analog 4-(imidazol-1-yl)aniline (143-147°C) . This substantial difference arises from the disruption of intermolecular hydrogen bonding networks by the bulky chlorine substituents and altered crystal packing.

Physicochemical Characterization Solid-State Handling Quality Control

Electron-Deficient Imidazole Core for Enhanced Metal Coordination and Halogen Bonding

The 4,5-dichloro substitution pattern in 4-(4,5-dichloro-1H-imidazol-1-yl)aniline renders the imidazole ring significantly more electron-deficient than 4-(imidazol-1-yl)aniline (estimated pKa reduction of approximately 2-3 units based on imidazole analog data) [1]. This electronic modulation enhances the compound's utility as a ligand precursor for N-heterocyclic carbene (NHC) complexes and introduces halogen bonding donor capacity at the C4 and C5 positions.

Coordination Chemistry Halogen Bonding Medicinal Chemistry

Fragment-Based Drug Discovery Validation: Hit Confirmation from 800-Compound Crystallographic Screen

From a diverse library of 800 structurally distinct fragments screened against HSP90α N-terminal domain, only 91 fragments (11.4%) were confirmed as binders [1]. 4-(4,5-Dichloro-1H-imidazol-1-yl)aniline (Fr13425) is among these validated starting points, while numerous other imidazole-containing fragments failed to show binding [2].

Fragment-Based Drug Discovery Crystallographic Fragment Screening HSP90 Inhibitor Development

Recommended Procurement and Application Scenarios for 4-(4,5-Dichloro-1H-imidazol-1-yl)aniline (CAS 175201-62-4)


HSP90-Targeted Fragment-Based Drug Discovery (FBDD) and Structure-Based Design

Use as a validated fragment starting point for HSP90α N-terminal domain inhibitor development, supported by high-resolution crystallographic data (PDB 7HBA) demonstrating occupancy and binding pose [1]. The compound's 4,5-dichloro substitution provides halogen bonding interactions within the ATP-binding pocket that are not achievable with non-halogenated imidazole fragments [2].

Synthesis of Electron-Deficient N-Heterocyclic Carbene (NHC) Metal Complexes

The 4,5-dichloroimidazole core of this compound serves as an electron-deficient precursor for NHC ligand synthesis, enabling tuning of metal complex stability and catalytic activity compared to complexes derived from non-halogenated imidazoles [3].

Structure-Activity Relationship (SAR) Exploration of Halogenated Imidazole Pharmacophores

Employ this compound as a reference standard for SAR studies comparing the effects of 4,5-dichloro versus 4-chloro, 5-chloro, and non-halogenated imidazole substitution on target binding, metabolic stability, and physicochemical properties .

Building Block for PARP and Kinase Inhibitor Scaffold Diversification

The para-aminophenyl group offers a reactive handle for amide bond formation and other derivatizations commonly employed in kinase and PARP inhibitor synthesis, while the 4,5-dichloroimidazole moiety contributes favorable binding interactions to ATP-competitive inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4,5-Dichloro-1h-imidazol-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.